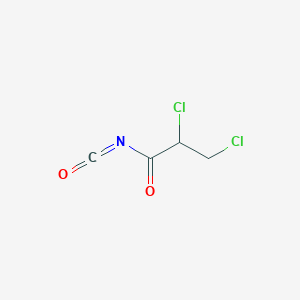
2,3-Dichloropropanoyl isocyanate
Cat. No. B8699555
Key on ui cas rn:
57322-89-1
M. Wt: 167.97 g/mol
InChI Key: LMDHPDBJNHLWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04036850
Procedure details


99 g (1.40 mol) of chlorine are introduced with stirring at about 0 to 5° C. into a solution of 100 g of acrylic acid amide in 1000 ml of chloroform. After stirring for 3 hours at about 20° C., 270 g (2.13 mol) of oxalyl chloride are added dropwise with continued stirring. The solution is then boiled under reflux until the evolution of gas is complete. Fractional distillation of the reaction solution gives 172 g (72 % of the theoretical amount) of 2,3-dichloropropionyl isocyanate boiling at 38 to 41° C./1.0 Torr.




Identifiers


|
REACTION_CXSMILES
|
ClCl.[C:3]([NH2:7])(=[O:6])C=C.[C:8]([Cl:13])(=O)[C:9](Cl)=[O:10].[CH:14]([Cl:17])(Cl)Cl>>[Cl:13][CH:8]([CH2:14][Cl:17])[C:9]([N:7]=[C:3]=[O:6])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
99 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
270 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 3 hours at about 20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux until the evolution of gas
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation of the reaction solution
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(=O)N=C=O)CCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
